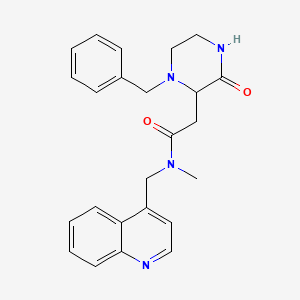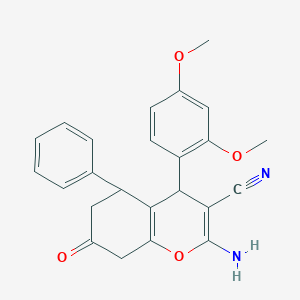
N-(3-chlorobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine, commonly known as Trazodone, is a psychoactive drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is primarily used as an antidepressant and has also been found to be effective in treating anxiety disorders, insomnia, and chronic pain. In
Mecanismo De Acción
Trazodone acts as an antagonist at serotonin 2A and 2C receptors and as an inhibitor of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is associated with an improvement in mood and reduction in anxiety.
Biochemical and Physiological Effects:
Trazodone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Trazodone also modulates the activity of several neurotransmitter systems, including the cholinergic, histaminergic, and adrenergic systems. Additionally, Trazodone has been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trazodone has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic properties. Trazodone is also relatively safe and has a low risk of abuse. However, Trazodone has several limitations for use in lab experiments. It has a complex pharmacokinetic profile, which can make it difficult to interpret results. Additionally, Trazodone has several potential side effects, including sedation, dizziness, and nausea.
Direcciones Futuras
There are several future directions for research on Trazodone. One area of research is the development of new formulations of Trazodone that have improved pharmacokinetic properties. Another area of research is the investigation of the potential use of Trazodone in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, there is a need for further research on the long-term effects of Trazodone use and its potential for abuse.
Conclusion:
Trazodone is a psychoactive drug that has been extensively studied for its antidepressant and anxiolytic properties. Its mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin receptors. Trazodone has several biochemical and physiological effects and has several advantages for use in lab experiments. However, it also has several limitations, including a complex pharmacokinetic profile and potential side effects. There are several future directions for research on Trazodone, including the development of new formulations and investigation of its potential use in the treatment of other disorders.
Métodos De Síntesis
Trazodone can be synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with 4-chlorophenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain Trazodone as a hydrochloride salt.
Aplicaciones Científicas De Investigación
Trazodone has been extensively studied for its antidepressant and anxiolytic properties. It has also been found to be effective in treating insomnia and chronic pain. Trazodone's mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin receptors. This leads to an increase in serotonin levels in the brain, which is associated with an improvement in mood and reduction in anxiety.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-15-4-6-17(7-5-15)21-8-10-22(11-9-21)20-13-14-2-1-3-16(19)12-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRLXXMKQPJRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6102605.png)
![6-[(trans-4-hydroxycyclohexyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6102609.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]glycine](/img/structure/B6102613.png)

![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)

![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B6102637.png)
![4-[2-(3-isopropylphenoxy)ethyl]morpholine oxalate](/img/structure/B6102643.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)
![methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)

![N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6102690.png)